
Almitrinmesilat
Übersicht
Beschreibung
Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .
Wissenschaftliche Forschungsanwendungen
Respiratory Therapy
Mechanism of Action:
Almitrine functions by stimulating peripheral chemoreceptors located in the carotid bodies, leading to increased ventilation and improved arterial oxygen tension while reducing carbon dioxide levels . This unique mechanism distinguishes it from traditional central-acting stimulants.
Clinical Applications:
- Chronic Obstructive Pulmonary Disease (COPD): Almitrine has shown efficacy in improving oxygenation in COPD patients by enhancing V/Q matching . Studies indicate that it can increase arterial oxygen tension during both rest and exercise.
- Nocturnal Oxygen Desaturation: It has been proposed as a treatment for nocturnal hypoxemia, reducing the frequency and severity of desaturation episodes without impairing sleep quality .
COVID-19 Treatment
Research Studies:
Recent investigations have explored almitrine mesylate's potential to alleviate hypoxemia in COVID-19 patients. A clinical trial conducted by the University of Oxford aims to evaluate whether almitrine can improve oxygenation by redirecting blood flow from poorly ventilated lung regions to areas with better gas exchange . This could reduce reliance on invasive respiratory support methods such as ECMO.
Clinical Findings:
In a study involving patients with severe hypoxemia due to COVID-19, almitrine infusion resulted in significant improvements in the PaO2/FiO2 ratio, suggesting its effectiveness in enhancing oxygenation during acute respiratory distress . The results indicated that approximately 66% of patients responded positively to treatment.
Anti-Parasitic Potential
Emerging research has identified almitrine mesylate as a promising candidate for treating Toxoplasma gondii infections. In experimental studies, it demonstrated significant anti-parasitic activity at low concentrations with minimal cytotoxicity . Administering almitrine orally at specific dosages led to a marked reduction in parasite burden in infected mice, highlighting its potential beyond respiratory applications.
Summary of Clinical Studies
Wirkmechanismus
Target of Action
Almitrine mesylate, also known as Almitrine dimesylate, primarily targets the peripheral chemoreceptors located on the carotid bodies . These chemoreceptors play a crucial role in monitoring the levels of oxygen and carbon dioxide in the blood and are responsible for stimulating the respiratory centers in the brain to adjust the rate and depth of breathing accordingly .
Mode of Action
Almitrine mesylate acts as an agonist at these peripheral chemoreceptors . By binding to these receptors, it enhances respiration in patients with chronic obstructive pulmonary disease (COPD) by increasing the arterial oxygen tension while simultaneously decreasing the arterial carbon dioxide tension .
Biochemical Pathways
It is known that the compound’s action on the peripheral chemoreceptors leads to an increase in the sensitivity of the respiratory centers to changes in blood gas levels, thereby enhancing the respiratory response .
Pharmacokinetics
It is known that the compound is administered orally and is used in the treatment of chronic obstructive pulmonary disease .
Result of Action
The primary molecular and cellular effect of Almitrine mesylate’s action is the enhancement of respiration. This is achieved by increasing the arterial oxygen tension and decreasing the arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease . This can potentially improve the quality of sleep in patients experiencing nocturnal oxygen desaturation .
Biochemische Analyse
Biochemical Properties
Almitrine mesylate interacts with peripheral chemoreceptors expressed on carotid bodies . By acting as an agonist at these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Cellular Effects
Almitrine mesylate influences cell function by enhancing respiration. It achieves this by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . This interaction leads to an increase in arterial oxygen tension and a decrease in arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease .
Molecular Mechanism
The molecular mechanism of action of Almitrine mesylate involves its role as an agonist at the peripheral chemoreceptors expressed on carotid bodies . By binding to these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Dosage Effects in Animal Models
In an animal model of acute lung injury, the effects of Almitrine mesylate on oxygenation were found to be dose-dependent . Almitrine mesylate was most effective when used at low doses known to mimic hypoxic pulmonary vasoconstriction .
Metabolic Pathways
The metabolic pathways of Almitrine mesylate involve oxidation and N-dealkylation of the allyl side chain to form di- and tetrahydroxy almitrine and mono and di-deallyl almitrine with the corresponding dihydroxy monodeallyl almitrine .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Almitrin-Mesylat wird durch ein mehrstufiges Verfahren synthetisiert, bei dem 2,4-Diamino-6-chlor-s-triazin mit Bis(4-fluorphenyl)methylpiperazin umgesetzt wird. Das Zwischenprodukt wird dann mit Allylamine umgesetzt, um Almitrin zu bilden. Schließlich wird Almitrin mit Methansulfonsäure behandelt, um Almitrin-Mesylat zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Almitrin-Mesylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Oxidation: Almitrin-Mesylat kann Oxidationsreaktionen eingehen, insbesondere an den Allylgruppen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: Almitrin-Mesylat kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Triazinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate von Almitrin-Mesylat.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Substituierte Triazinderivate
Vergleich Mit ähnlichen Verbindungen
Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.
Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.
Uniqueness of Almitrine Mesylate: Almitrine mesylate is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, almitrine mesylate has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .
Biologische Aktivität
Almitrine mesylate, also known as almitrine bismesylate, is a pharmacologically unique compound primarily recognized for its role as a respiratory stimulant. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.
Overview of Almitrine Mesylate
Almitrine mesylate is an agonist of peripheral chemoreceptors located in the carotid bodies. It enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, making it particularly useful for patients with chronic obstructive pulmonary disease (COPD) and other hypoxemic conditions .
Pharmacokinetics
The pharmacokinetic profile of almitrine mesylate indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 70% when administered orally .
- Protein Binding : About 99%, which is consistent across various plasma concentrations .
- Volume of Distribution : Approximately 15 L/kg, indicating extensive tissue distribution .
- Metabolism : Primarily occurs in the liver, yielding metabolites that lack pharmacological activity .
- Half-life : Ranges from 45 to 50 hours, allowing for sustained effects with less frequent dosing .
Almitrine acts by stimulating peripheral chemoreceptors, leading to increased ventilation. This mechanism differentiates it from traditional central-acting respiratory stimulants, providing advantages such as:
- Oral activity
- Prolonged duration of effect
- Improved side effect profile, with minor gastrointestinal disturbances being the most common adverse effects .
Case Studies and Clinical Trials
-
Chronic Obstructive Lung Disease (COPD) :
- A study involving patients with severe COPD showed that long-term administration of almitrine (100 mg/day) significantly improved arterial blood gases over 12 months, particularly increasing PaO2 levels .
- In a cohort of patients experiencing acute respiratory distress syndrome (ARDS), almitrine infusion led to a median improvement in the PaO2/FiO2 ratio of 39% after treatment, demonstrating its potential in severe hypoxemia cases .
- Leishmanicidal Activity :
Therapeutic Applications
Almitrine mesylate is primarily indicated for:
- Management of Hypoxemia : Particularly in COPD patients where it enhances oxygenation without significantly affecting sleep quality .
- Potential Use in ARDS : Demonstrated efficacy in improving oxygenation parameters in severe ARDS patients when used alongside conventional therapies .
- Investigational Use Against Leishmaniasis : Emerging studies indicate its role as a leishmanicidal agent, warranting further investigation into its broader therapeutic applications .
Summary Table of Key Findings
Parameter | Value/Observation |
---|---|
Bioavailability | ~70% |
Protein Binding | ~99% |
Volume of Distribution | ~15 L/kg |
Half-life | 45-50 hours |
Common Side Effects | Headache, gastrointestinal disturbances |
Efficacy in COPD | Significant improvement in PaO2 |
Efficacy in ARDS | Median improvement of 39% in PaO2/FiO2 |
Leishmanicidal Activity | Induces apoptosis in Leishmania |
Eigenschaften
CAS-Nummer |
29608-49-9 |
---|---|
Molekularformel |
C27H33F2N7O3S |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4) |
InChI-Schlüssel |
QLOOZWWKRKLKMX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Kanonische SMILES |
CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Aussehen |
Solid powder |
Key on ui other cas no. |
29608-49-9 |
Verwandte CAS-Nummern |
27469-53-0 (Parent) 75-75-2 (Parent) |
Synonyme |
Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.